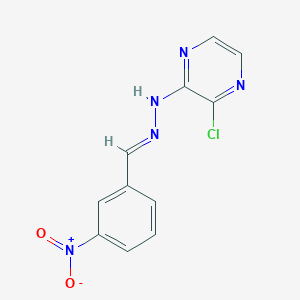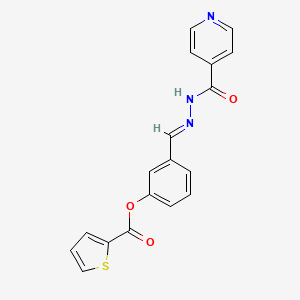
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, also known as CPMC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPMC belongs to the class of coumarin derivatives and has been studied extensively for its pharmacological properties.
作用机制
The exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and inflammation. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. In vitro studies have shown that 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate induces apoptosis in cancer cells by activating the caspase cascade. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to modulate the expression of various genes involved in cancer cell growth and inflammation.
实验室实验的优点和局限性
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells and its low toxicity towards normal cells. However, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate also has several limitations, including its poor solubility in aqueous solutions and its instability under certain conditions.
未来方向
There are several future directions for the study of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential therapeutic applications in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate and to identify potential drug targets for its use in cancer therapy and inflammation-related disorders.
合成方法
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Pechmann condensation reaction. The Knoevenagel condensation reaction involves the reaction of 4-chlorobenzaldehyde and 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base catalyst, such as piperidine. The Pechmann condensation reaction involves the reaction of 4-chlorophenol and ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride, followed by the reaction of the resulting product with 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid.
科学研究应用
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential therapeutic applications, including its anticancer, antimicrobial, and anti-inflammatory properties. In vitro studies have shown that 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
(4-chlorophenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO5/c1-21-14-4-2-3-10-9-13(17(20)23-15(10)14)16(19)22-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYMHDVVCZWLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorophenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)



![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5729406.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)

![4-{[2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5729439.png)

